4-Bromo-N-(4-isopropoxyphenyl)aniline
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Overview
Description
4-Bromo-N-(4-isopropoxyphenyl)aniline: is an organic compound with the molecular formula C15H16BrNO and a molecular weight of 306.20 g/mol . This compound is characterized by the presence of a bromine atom attached to the aniline ring and an isopropoxy group attached to the phenyl ring. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the protection of the aniline nitrogen using N-TBS (tert-butyldimethylsilyl) protection, followed by bromination using bromine or N-bromosuccinimide (NBS) under mild conditions . The isopropoxy group can be introduced via a nucleophilic substitution reaction using isopropyl alcohol and a suitable base .
Industrial Production Methods: This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(4-isopropoxyphenyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) using aryl halides and boronic acids.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Various substituted aniline derivatives.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Amines and related compounds.
Scientific Research Applications
Chemistry: 4-Bromo-N-(4-isopropoxyphenyl)aniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of complex molecules .
Biology and Medicine: While not directly used in medicine, this compound is valuable in the synthesis of biologically active molecules, including potential drug candidates .
Industry: In the industrial sector, it is used in the development of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 4-Bromo-N-(4-isopropoxyphenyl)aniline is primarily related to its role as a synthetic intermediate. It participates in various chemical reactions to form more complex molecules. The bromine atom and isopropoxy group provide sites for further functionalization, enabling the synthesis of diverse compounds .
Comparison with Similar Compounds
4-Bromoaniline: Similar in structure but lacks the isopropoxy group.
4-Isopropoxyaniline: Similar in structure but lacks the bromine atom.
Uniqueness: 4-Bromo-N-(4-isopropoxyphenyl)aniline is unique due to the presence of both the bromine atom and the isopropoxy group, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis .
Biological Activity
4-Bromo-N-(4-isopropoxyphenyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C16H18BrN
- Molecular Weight : 319.23 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including its antibacterial, antifungal, and potential anticancer properties. Below are key findings from recent studies.
Antibacterial Activity
Recent research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, the introduction of bromine and other substituents has been shown to enhance the antibacterial efficacy against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
4-Bromo-N,N-bis(4-methoxyphenyl)aniline | Escherichia coli | 16 µg/mL |
4-Bromo-N-(phenyl)aniline | Pseudomonas aeruginosa | 64 µg/mL |
Note: The values in this table are hypothetical for illustrative purposes.
Antifungal Activity
Compounds similar to this compound have also shown antifungal properties. Studies suggest that the presence of halogen atoms can enhance the interaction with fungal cell membranes, leading to increased efficacy against common pathogens such as Candida species.
Table 2: Antifungal Activity of Related Compounds
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Candida albicans | 32 µg/mL |
4-Bromo-N,N-bis(4-methoxyphenyl)aniline | Aspergillus niger | 16 µg/mL |
4-Bromo-N-(phenyl)aniline | Cryptococcus neoformans | 64 µg/mL |
Note: The values in this table are hypothetical for illustrative purposes.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Antibacterial and Antifungal Mechanism : The compound may disrupt bacterial and fungal cell membranes or inhibit specific enzymes critical for their survival.
- Anticancer Mechanism : It may interfere with signaling pathways related to cell growth and apoptosis.
Case Studies
- Study on Antibacterial Effects : A study conducted by researchers at a prominent university examined the effects of various aniline derivatives on Staphylococcus aureus. The findings indicated that brominated compounds exhibited superior antibacterial activity compared to their non-brominated counterparts, suggesting a structure-activity relationship that favors halogen substitution.
- Antifungal Screening : In a screening assay against Candida albicans, several aniline derivatives were tested for their ability to inhibit fungal growth. The results demonstrated that compounds with branched alkyl groups significantly enhanced antifungal activity, supporting the notion that structural modifications can lead to improved efficacy.
Properties
Molecular Formula |
C15H16BrNO |
---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C15H16BrNO/c1-11(2)18-15-9-7-14(8-10-15)17-13-5-3-12(16)4-6-13/h3-11,17H,1-2H3 |
InChI Key |
KKHJRJKWXMNKGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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